Home > Products > Screening Compounds P139813 > 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride - 424819-90-9

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

Catalog Number: EVT-1802266
CAS Number: 424819-90-9
Molecular Formula: C7H10ClN3
Molecular Weight: 171.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride belongs to the class of heterocyclic compounds known as pyrrolo[3,4-d]pyrimidines. These compounds are characterized by a pyrimidine ring fused to a pyrrole ring. While the specific compound's source and role in scientific research are not explicitly mentioned in the provided papers, pyrrolo[3,4-d]pyrimidines, in general, have garnered significant interest due to their diverse biological activities and potential as pharmaceutical agents. [, , , , ]

  • Compound Description: This compound exhibits tranquilizing, hypnotic, and anticonvulsant properties, making it potentially valuable for medicinal and pharmaceutical applications .

4-Amino-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)-6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivatives

  • Compound Description: This group of compounds are recognized for their ability to modulate the production of cyclic guanosine monophosphate (cGMP) within the body . This makes them potentially useful for treating conditions linked to disrupted cGMP balance, such as cardiovascular diseases.

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines with 6-aryl substituents

  • Compound Description: This series includes 4-hydroxy, 4-amino, 2-amino-4-hydroxy, and 2,4-diamino derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines bearing an aryl group at the 6-position .

2,4-Diamino-6-[(aryl and pyridyl)methyl]-6,7-dihydro-7-methyl-5H-pyrrolo[3,4-d] pyrimidines

  • Compound Description: These compounds were synthesized and evaluated for their antimalarial activity .
Overview

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a heterocyclic compound that features both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a lead compound in drug development.

Source

The compound is synthesized through various chemical reactions involving specific precursors. It is documented in chemical databases such as PubChem and BenchChem, which provide comprehensive data on its properties and applications .

Classification

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride belongs to the class of pyrrolo-pyrimidine derivatives. These compounds are often studied for their pharmacological properties, including enzyme inhibition and anticancer activities.

Synthesis Analysis

Methods

The synthesis of 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves cyclization reactions. A common method includes the reaction of 2-aminopyrimidine with an α,β-unsaturated carbonyl compound under acidic conditions. This process leads to the formation of the pyrrolo[3,4-d]pyrimidine ring system .

Technical Details

The cyclization mechanism often requires careful control of reaction conditions to optimize yield and purity. Industrial-scale production may involve high-throughput screening to identify effective catalysts and reaction parameters .

Molecular Structure Analysis

Structure

The molecular formula for 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is C8H10N4HClC_8H_{10}N_4\cdot HCl. The structure consists of a fused pyrrole and pyrimidine ring with a methyl group at the 2-position.

Data

Key structural data includes:

  • Molecular Weight: Approximately 182.65 g/mol
  • CAS Number: 787541-88-2
    This data can be found in chemical databases like PubChem .
Chemical Reactions Analysis

Reactions

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical transformations:

  • Oxidation: Can produce N-oxides using agents like hydrogen peroxide.
  • Reduction: Can convert the pyrimidine ring to a dihydropyrimidine using reducing agents such as sodium borohydride.
  • Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the ring .

Technical Details

The specific reagents and conditions used in these reactions significantly influence the yields and types of products formed. For instance:

  • Oxidation Agents: Hydrogen peroxide or m-chloroperbenzoic acid.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
    Substitution reactions may involve halogens or alkyl halides .
Mechanism of Action

The mechanism of action for 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride primarily revolves around its interactions with biological targets such as enzymes. Its structure allows it to bind effectively to active sites on proteins, potentially inhibiting their activity.

Process and Data

Studies have shown that derivatives of this compound exhibit significant enzyme inhibition properties. For example, it has been evaluated for its inhibitory effects on kinases involved in cancer pathways . The binding affinity and inhibition constants are critical data points in assessing its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride include:

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in polar solvents like water and methanol.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Engages in typical reactions characteristic of heterocyclic compounds .
Applications

Scientific Uses

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride finds applications across various scientific fields:

  • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Utilized in studies related to enzyme inhibition and protein-ligand interactions.
  • Medicine: Shows potential as a lead compound for developing new drugs targeting kinase pathways and exhibiting anticancer properties .
Synthetic Methodologies for Pyrrolo[3,4-d]pyrimidine Scaffolds

Cyclization Strategies for Core Heterocyclic Assembly

The construction of the pyrrolo[3,4-d]pyrimidine core necessitates precise cyclization methodologies, with Ring Closing Metathesis (RCM) and cyclocondensation reactions emerging as predominant techniques. RCM leverages Grubbs-type catalysts to form the critical C-C bond between allyl-functionalized precursors, particularly effective for generating partially saturated variants like 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines. Optimized RCM protocols using second-generation Hoveyda-Grubbs catalysts (5-10 mol%) in dichloroethane (DCE) at 40°C achieve >70% conversion for bicyclic cores while minimizing deallylation side products (<15%) [2] [5]. This approach is invaluable for creating conformationally constrained analogs in drug discovery [3].

Alternatively, stepwise cyclocondensation offers robust routes to the tricyclic scaffold. A four-step sequence begins with alkylating ethyl cyanoacetate with 2-bromo-1,1-dimethoxyethane, followed by intramolecular cyclization under basic conditions (K₂CO₃/DMF). Subsequent chlorination using POCl₃ introduces C4/C6 leaving groups (67% yield), while nucleophilic displacement with methylamine installs the 2-methyl substituent (>99.5% HPLC purity after crystallization) [6]. This method provides scalable access to halogenated intermediates crucial for downstream derivatization [4].

Table 1: Cyclization Methods for Pyrrolo[3,4-d]pyrimidine Core Synthesis

MethodCatalyst/ConditionsKey AdvantagesYield RangeReference
RCMHoveyda-Grubbs II (5 mol%), DCE, 40°CMinimal isomerization; conformational control70-85%[2][5]
CyclocondensationPOCl₃ reflux, then NH₂CH₃/EtOHHigh purity; scalable halogenation67-98%[4][6]
Alkaline CyclizationK₂CO₃/DMF, 80°CFunctional group tolerance65-89%[6]

Regioselective Functionalization at the 2-Methyl Position

Regioselective modification of the 2-methyl group enables targeted molecular diversification essential for structure-activity studies. Palladium-catalyzed C(sp³)–H activation represents a cutting-edge approach, utilizing directing groups (e.g., 8-aminoquinoline) to functionalize the 2-methyl position. Under optimized conditions ([Pd(OAc)₂], Ag₂CO₃, trifluoroacetic acid in toluene, 100°C), this method achieves arylation or acetoxylation with >85% regioselectivity [7]. Such precision allows direct installation of pharmacophores without multi-step protection/deprotection sequences [3].

For electrophilic substitutions, the halogen dance protocol proves effective. Selective bromination at the 2-methyl group employs N-bromosuccinimide (NBS) (1.1 equiv) in CCl₄ under radical initiation (AIBN, 70°C), yielding 2-(bromomethyl) intermediates (78-92%). These serve as versatile alkylating agents for nucleophiles (e.g., amines, thiols) to generate 2-aminomethyl or 2-thiomethyl derivatives [4] [9]. Notably, electron-withdrawing substituents at C5/C6 enhance the acidity of 2-methyl protons, facilitating deprotonation with LDA and subsequent alkylation (55-75% yield) [6].

Table 2: Regioselective Modification Strategies at the 2-Position

StrategyReagents/ConditionsKey ProductsRegioselectivityReference
Pd-Catalyzed C–H ActivationPd(OAc)₂/Ag₂CO₃/TFA, toluene, 100°C2-Aryl, 2-acetoxy derivatives>85%[7]
Radical BrominationNBS/AIBN, CCl₄, reflux2-Bromomethyl intermediates>90%[4][9]
Directed DeprotonationLDA, THF, -78°C; then R-X2-Alkyl extended derivatives70-80%[6]

Solvent and Catalyst Optimization in Ring-Closure Reactions

Solvent polarity and catalyst selection critically influence cyclization efficiency and byproduct formation. For RCM reactions involving heteroatom-substituted allylic systems (e.g., Tyr(All)-containing peptides), binary solvent systems significantly suppress ruthenium-induced deallylation. Optimal conditions use dichloromethane (DCM):N,N-dimethylformamide (DMF) (4:1 v/v) with 5 mol% Grubbs II catalyst at 40°C, reducing desallylation to <16% while achieving 63% cyclic product yield. Adding isomerization suppressants (phenol, 10 equiv) further inhibits ruthenium hydride formation, enhancing RCM conversion to >79% [5].

Cyclocondensations exhibit distinct solvent dependencies: polar aprotic solvents (DMF, NMP) accelerate ring closure but risk decomposition, while protic solvents (EtOH, AcOH) improve regioselectivity at the expense of reaction rate. Microwave irradiation in DMF (120°C, 30 min) dramatically reduces cyclocondensation times from 16 h to <1 h with 15% yield improvement [2]. Catalyst loadings must be balanced carefully—while 40 mol% Grubbs II in DCE at 60°C causes excessive desallylation (82%), reducing to 15 mol% at 40°C maximizes cyclization (63%) [5].

Table 3: Solvent and Catalyst Optimization for Ring-Closure Reactions

Reaction TypeOptimal ConditionsAdditivesKey OutcomesReference
RCMGrubbs II (15 mol%), DCM:DMF (4:1), 40°CPhenol (10 equiv)63% cyclic product; <16% desallyl[5]
CyclocondensationMicrowave, DMF, 120°C, 30 minK₂CO₃ (2 equiv)89% yield; 30-fold faster[2]
POCl₃ CyclizationToluene, refluxDiisopropylethylamine95% chlorination[6]

Properties

CAS Number

424819-90-9

Product Name

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

IUPAC Name

2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

InChI

InChI=1S/C7H9N3.ClH/c1-5-9-3-6-2-8-4-7(6)10-5;/h3,8H,2,4H2,1H3;1H

InChI Key

APMXWZQUZCKFPU-UHFFFAOYSA-N

SMILES

CC1=NC=C2CNCC2=N1.Cl

Canonical SMILES

CC1=NC=C2CNCC2=N1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.